molecular formula C17H13N2O4P B12895455 5-Nitropyridin-2-yl diphenylphosphinate CAS No. 80944-63-4

5-Nitropyridin-2-yl diphenylphosphinate

Cat. No.: B12895455
CAS No.: 80944-63-4
M. Wt: 340.27 g/mol
InChI Key: GQWLWXRYRKNILE-UHFFFAOYSA-N
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Description

5-Nitropyridin-2-yl diphenylphosphinate: is a chemical compound that belongs to the class of nitropyridines. It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a diphenylphosphinate group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-5-nitropyridine with diphenylphosphinic chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of 5-nitropyridin-2-yl diphenylphosphinate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyridin-2-yl diphenylphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Nitropyridin-2-yl diphenylphosphinate is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory agents or in cancer treatment.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitropyridin-2-yl diphenylphosphinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diphenylphosphinate group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    5-Nitropyridin-2-ylazo derivatives: These compounds have similar structural features but differ in their functional groups, leading to different reactivity and applications.

    2-Amino-5-nitropyridine: This compound is a precursor in the synthesis of 5-nitropyridin-2-yl diphenylphosphinate and shares some chemical properties.

Properties

CAS No.

80944-63-4

Molecular Formula

C17H13N2O4P

Molecular Weight

340.27 g/mol

IUPAC Name

2-diphenylphosphoryloxy-5-nitropyridine

InChI

InChI=1S/C17H13N2O4P/c20-19(21)14-11-12-17(18-13-14)23-24(22,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H

InChI Key

GQWLWXRYRKNILE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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